3-Methylflavone-8-carboxylic acid

Catalog No.
S576165
CAS No.
3468-01-7
M.F
C17H12O4
M. Wt
280.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylflavone-8-carboxylic acid

CAS Number

3468-01-7

Product Name

3-Methylflavone-8-carboxylic acid

IUPAC Name

3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

InChI

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)

InChI Key

KMMBBZOSQNLLMN-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Methyl-2-phenylchromone-8-carboxylic Acid;

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3

The exact mass of the compound 3-Methylflavone-8-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of oxo monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylflavone-8-carboxylic acid (MFCA) is a structurally defined flavone derivative, distinguished by a methyl group at the C-3 position and a carboxylic acid at the C-8 position. It is primarily recognized as the main active metabolite of the pharmaceutical agent Flavoxate, a smooth muscle relaxant. [REFS-3, REFS-4] Beyond its metabolic role, the compound serves as a critical synthetic intermediate in pharmaceutical chemistry, where the carboxylic acid provides a key functional handle for further derivatization. [REFS-1, REFS-2] Its procurement is often driven by the need to study the specific biological activities of the metabolite directly or to leverage its structure as a high-purity building block.

Substituting 3-Methylflavone-8-carboxylic acid (MFCA) with seemingly similar compounds introduces significant functional deviations. Using its parent drug, Flavoxate, fails to isolate the specific pharmacological effects of MFCA, as the in-vivo metabolic conversion yields a different activity profile. [1] Substituting with other flavones, such as the unsubstituted Flavone-8-carboxylic acid, alters the steric and electronic properties conferred by the C-3 methyl group, which can be critical for target binding and biological activity. [2] Furthermore, substituting with flavones lacking the C-8 carboxylic acid, like chrysin or unsubstituted flavone, eliminates the primary functional handle required for its use as a synthetic precursor in medicinal chemistry programs aimed at producing flavone-8-carboxylate ester libraries. [3]

Differentiated Biological Mechanism: Selective Phosphodiesterase (PDE) Inhibition

In functional assays, 3-Methylflavone-8-carboxylic acid (MFCA) demonstrates a specific mechanism of action by producing a 'remarkable' phosphodiesterase (PDE) inhibiting activity. [1] Critically, it is differentiated from its parent compound, Flavoxate, and other general spasmolytics by its lack of activity on isolated organs where contractions were induced by histamine, acetylcholine, or CaCl2. [1] Furthermore, it showed no significant affinity for a wide panel of common receptors, including alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, and Ca2+ receptors, confirming its targeted action is not due to broad, non-specific receptor interactions. [1]

Evidence DimensionPharmacological Activity Profile
Target Compound DataShows remarkable phosphodiesterase (PDE) inhibiting activity.
Comparator Or BaselineGeneric spasmolytics and broad-spectrum receptor ligands (histamine, acetylcholine, adrenergic ligands, etc.).
Quantified DifferenceQualitatively distinct: Active as a PDE inhibitor while being inactive against multiple common receptor-mediated and ion-channel-mediated contraction pathways.
ConditionsIn vitro assays on isolated organs and in vivo rat cystometric recordings.

For researchers studying PDE-mediated pathways in smooth muscle, this compound offers a tool to elicit effects without the confounding activities of multi-target spasmolytics.

Precursor Suitability: Demonstrated Utility as a Reactive Intermediate for Ester Synthesis

The utility of 3-Methylflavone-8-carboxylic acid as a versatile precursor is established through its conversion to the corresponding acid chloride. [1] This reactive intermediate is then used to synthesize a range of ester derivatives, such as piperidinoethyl 3-methylflavone-8-carboxylate. [1] The patent literature details specific process conditions for these esterification reactions, including heating reactants without a solvent at 140-200°C or using inert organic solvents like dimethylformamide at temperatures from 0°C to reflux. [1] This demonstrates the compound's robustness and process compatibility for creating libraries of novel flavone derivatives.

Evidence DimensionChemical Processability
Target Compound DataCan be converted to its acid chloride and subsequently reacted under various thermal and solvent conditions to form esters.
Comparator Or BaselineFlavones lacking a carboxylic acid functional group (e.g., Chrysin, 3-Methylflavone), which cannot undergo these specific derivatization reactions.
Quantified DifferenceEnables a specific, high-yield synthetic pathway (esterification via acid chloride) that is unavailable to analogs without the C-8 carboxylic acid.
ConditionsSynthesis of esters via reaction of 3-methylflavone-8-carboxylic acid chloride with various alcohols.

This compound is the specific choice for medicinal chemistry programs requiring a flavone scaffold with a C-8 position activated for esterification and library development.

Improved Manufacturability: High-Purity Synthesis Route Reduces Costs and Impurities

An optimized, patented synthesis route for 3-Methylflavone-8-carboxylic acid demonstrates superior process efficiency and product quality compared to prior art. [1] By substituting lower-cost chlorine for more expensive and toxic bromine and strategically reordering the process steps (dehalogenation before cyclization), this method achieves a final product purity of over 99.99% and a total reaction yield of over 60%. [1] The inventors claim this process lowers overall production costs by 30-35% compared to older methods that suffer from low yields (around 15%) and high levels of isomeric impurities. [1]

Evidence DimensionManufacturing Process Efficiency & Purity
Target Compound DataTotal Yield: >60%; Purity: >99.99%; Cost Reduction: 30-35%.
Comparator Or BaselinePrior art synthesis methods for the same compound.
Quantified Difference+45% absolute yield; significant increase in purity from <40% to >99.99%; 30-35% cost reduction.
ConditionsFive-step synthesis from methyl salicylate using chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis.

Procuring this compound from suppliers using modern synthesis ensures higher purity and batch-to-batch consistency, which is critical for reproducible results in both pharmacological research and analytical applications.

Selective Pharmacological Probe for PDE-Mediated Pathways

Based on its demonstrated selective phosphodiesterase (PDE) inhibitory activity and lack of off-target receptor interactions, this compound is the right choice for in vitro and in vivo studies aimed at isolating the functional consequences of PDE inhibition in smooth muscle tissues, such as the urinary bladder, without confounding effects from other spasmolytic pathways. [1]

High-Purity Reference Standard for Analytical Chemistry

Given its status as the primary metabolite of Flavoxate and the availability of high-purity (>99.9%) grades from optimized manufacturing processes, this compound is essential as a certified reference material for developing and validating analytical methods (e.g., HPLC) to quantify Flavoxate and its metabolites in biological samples or pharmaceutical formulations. [REFS-2, REFS-3]

Core Scaffold for Medicinal Chemistry Library Synthesis

The compound's robust chemical nature and the C-8 carboxylic acid handle make it a preferred starting material for medicinal chemistry campaigns. It is ideally suited for the synthesis of novel ester and amide libraries, enabling structure-activity relationship (SAR) studies to develop new flavone-based therapeutic agents. [3]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.07355886 Da

Monoisotopic Mass

280.07355886 Da

Heavy Atom Count

21

Appearance

White solid

Melting Point

234-238 °C

UNII

O8RCM70C48

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3468-01-7

Wikipedia

3-methylflavone-8-carboxylic acid

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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